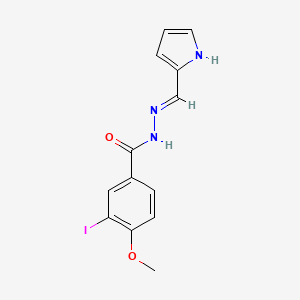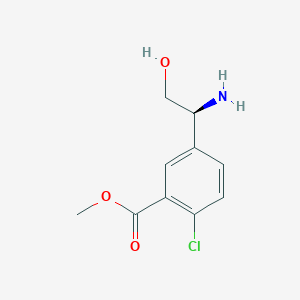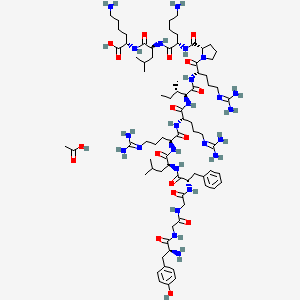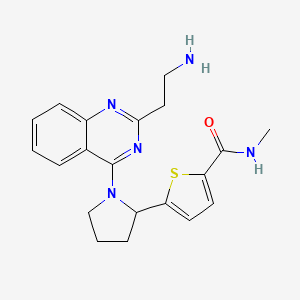
3-iodo-4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an iodine atom, a methoxy group, and a pyrrole moiety attached to a benzohydrazide framework
Preparation Methods
The synthesis of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the condensation of 3-iodo-4-methoxybenzohydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.
Chemical Reactions Analysis
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized hydrazides, while substitution reactions can produce a variety of substituted benzohydrazides .
Scientific Research Applications
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrrole moiety and the hydrazide group are likely involved in binding to the target molecules, influencing their function and triggering downstream effects .
Comparison with Similar Compounds
Similar compounds to 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide include:
3-iodo-4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide: This compound has a pyridine ring instead of a pyrrole ring, which may result in different chemical and biological properties.
4-iodo-3-methoxy-N’-(1-phenyl-1H-pyrrol-2-ylmethylene)benzohydrazide:
3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: This compound has a different pyridine framework, which may affect its chemical behavior and interactions.
Properties
Molecular Formula |
C13H12IN3O2 |
|---|---|
Molecular Weight |
369.16 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H12IN3O2/c1-19-12-5-4-9(7-11(12)14)13(18)17-16-8-10-3-2-6-15-10/h2-8,15H,1H3,(H,17,18)/b16-8+ |
InChI Key |
NWDCUDZXJQMVIW-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CN2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)

![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)




![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)

